Cas no 1267425-37-5 (Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)-)

Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- structure
1267425-37-5 structure
商品名:Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)-
CAS番号:1267425-37-5
MF:C11H12BrNO
メガワット:254.12308216095
CID:5250526

Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- 化学的及び物理的性質

名前と識別子

    • 5-BROMO-7-TERT-BUTYL-1,3-BENZOXAZOLE
    • Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)-
    • インチ: 1S/C11H12BrNO/c1-11(2,3)8-4-7(12)5-9-10(8)14-6-13-9/h4-6H,1-3H3
    • InChIKey: XZNVIYFOQAICTD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C2C(=C(C=1)C(C)(C)C)OC=N2

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 214
  • トポロジー分子極性表面積: 26
  • 疎水性パラメータ計算基準値(XlogP): 4.1

Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-387834-1.0g
5-bromo-7-tert-butyl-1,3-benzoxazole
1267425-37-5
1g
$1172.0 2023-06-04
Enamine
EN300-387834-0.25g
5-bromo-7-tert-butyl-1,3-benzoxazole
1267425-37-5
0.25g
$1078.0 2023-06-04
Enamine
EN300-387834-2.5g
5-bromo-7-tert-butyl-1,3-benzoxazole
1267425-37-5
2.5g
$2295.0 2023-06-04
Enamine
EN300-387834-10.0g
5-bromo-7-tert-butyl-1,3-benzoxazole
1267425-37-5
10g
$5037.0 2023-06-04
Enamine
EN300-387834-0.5g
5-bromo-7-tert-butyl-1,3-benzoxazole
1267425-37-5
0.5g
$1124.0 2023-06-04
Enamine
EN300-387834-0.05g
5-bromo-7-tert-butyl-1,3-benzoxazole
1267425-37-5
0.05g
$983.0 2023-06-04
Enamine
EN300-387834-5.0g
5-bromo-7-tert-butyl-1,3-benzoxazole
1267425-37-5
5g
$3396.0 2023-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01073154-1g
5-Bromo-7-tert-butyl-1,3-benzoxazole
1267425-37-5 95%
1g
¥5873.0 2023-04-03
Enamine
EN300-387834-0.1g
5-bromo-7-tert-butyl-1,3-benzoxazole
1267425-37-5
0.1g
$1031.0 2023-06-04

Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- 関連文献

Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)-に関する追加情報

Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- and Its Applications in Modern Pharmaceutical Research

Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- (CAS No. 1267425-37-5) represents a pivotal compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives, which are widely studied for their diverse biological activities. The 5-bromo substituent at the benzoxazole ring and the 7-(1,1-dimethylethyl) group contribute to its distinct chemical properties and functional versatility. Recent advancements in medicinal chemistry have highlighted the importance of such derivatives in drug discovery and development, particularly in targeting inflammatory and neurodegenerative pathways.

The molecular framework of Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- is defined by the benzene ring fused with an oxazole ring, forming a heterocyclic system. The 5-bromo group introduces electron-withdrawing characteristics, which can influence the compound's reactivity and biological interactions. The 7-(1,1-dimethylethyl) substituent, also known as tert-butyl, provides steric hindrance and enhances the compound's stability, making it a promising candidate for pharmaceutical applications. Structural modifications such as these are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of potential therapeutics.

Recent studies have demonstrated that Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- exhibits significant anti-inflammatory properties, particularly in modulating the NF-κB signaling pathway. A 2023 study published in Journal of Medicinal Chemistry reported that this compound effectively inhibits the activation of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. Additionally, research published in ACS Chemical Biology (2022) highlighted its ability to target specific kinases involved in cancer progression, further expanding its therapeutic relevance.

The 5-bromo substitution in Benzoxazole, 5-bromo-3-(1,1-dimethylethyl)- plays a crucial role in modulating its biological activity. This electron-withdrawing group can enhance the compound's interaction with biological targets, such as G-protein-coupled receptors (GPCRs) and protein tyrosine kinases. A 2024 review in Drug Discovery Today emphasized the importance of brominated benzoxazole derivatives in the development of selective kinase inhibitors, underscoring the significance of this structural feature in drug design.

In the context of neurodegenerative diseases, Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- has shown potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. A 2023 preclinical study in Neuropharmacology revealed that this compound reduces the aggregation of amyloid-beta proteins, a key pathological hallmark of Alzheimer's disease. The 7-(1,1-dimethylethyl) group may contribute to the compound's ability to cross the blood-brain barrier, enhancing its efficacy in targeting central nervous system (CNS) disorders.

Advances in synthetic methodologies have enabled the efficient production of Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)-, facilitating its application in drug discovery programs. A 2023 paper in Organic & Biomolecular Chemistry described a novel catalytic approach for the synthesis of this compound, which significantly reduces the number of reaction steps and improves yield. Such synthetic innovations are critical for the large-scale production of pharmaceutical candidates, ensuring cost-effectiveness and scalability in industrial settings.

The pharmacokinetic profile of Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- is another area of active research. Studies have shown that the 7-(1,1-dimethylethyl) substituent enhances the compound's metabolic stability, reducing the risk of rapid degradation in the liver. This property is particularly valuable for drugs requiring prolonged half-life to maintain therapeutic efficacy. A 2022 study in Drug Metabolism and Disposition further indicated that the compound exhibits favorable oral bioavailability, making it a suitable candidate for oral administration in clinical trials.

Despite its promising properties, the development of Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- as a therapeutic agent faces challenges related to specificity and side effects. Researchers are exploring strategies to enhance its selectivity for target pathways while minimizing off-target interactions. A 2024 study in ChemMedChem proposed the use of computational modeling to predict the compound's interaction with various biological targets, enabling the design of more selective derivatives. These efforts are essential for translating preclinical findings into viable therapeutic options.

In conclusion, Benzoxazole, 5-bromo-7-(1,1-dimethylethyl)- represents a significant advancement in pharmaceutical chemistry, with potential applications in anti-inflammatory, anti-cancer, and neurodegenerative disease therapies. Its structural features, including the 5-bromo and 7-(1,1-dimethylethyl) groups, contribute to its unique biological activity and pharmacokinetic properties. Ongoing research in synthetic methods, pharmacokinetics, and target specificity will be crucial for realizing its full therapeutic potential in the future.

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